REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH:7]=[CH:6][C:5]2[CH:8]=[C:9]([N+:12]([O-])=O)[CH:10]=[CH:11][C:4]=2[O:3]1.Cl.[OH-].[Na+]>O.C(O)C>[NH2:12][C:9]1[CH:10]=[CH:11][C:4]2[O:3][C:2]([CH3:1])([CH3:15])[CH:7]=[CH:6][C:5]=2[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(C=C1)C=C(C=C2)[N+](=O)[O-])C
|
Name
|
reduced iron
|
Quantity
|
36.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at the same temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting mixture was filtered through celite
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
To 112 g of the resulting residue, 160 g of toluene and 68.0 g of 10% (w/w) sodium hydroxide aqueous solution were added
|
Type
|
STIRRING
|
Details
|
the resulting mixture was shaken
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
separated into phases
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with 68 g of toluene again
|
Type
|
WASH
|
Details
|
washed with 68 g of 5% (w/w) sodium chloride solution
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(C=CC(O2)(C)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |